Fmoc-Pal-Linker

説明

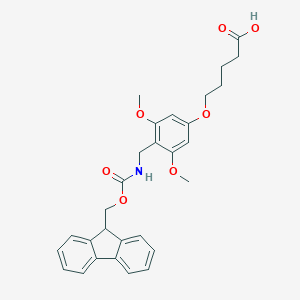

Fmoc-Pal-Linker (CAS: 115109-65-4) is a specialized chemical reagent widely used in solid-phase peptide synthesis (SPPS). It features an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a PAL (5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid) backbone. This linker enables the attachment of peptides to solid supports (e.g., resins) during synthesis, with cleavage achieved under mild acidic conditions (e.g., trifluoroacetic acid) .

Key applications include:

特性

IUPAC Name |

5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO7/c1-34-26-15-19(36-14-8-7-13-28(31)32)16-27(35-2)24(26)17-30-29(33)37-18-25-22-11-5-3-9-20(22)21-10-4-6-12-23(21)25/h3-6,9-12,15-16,25H,7-8,13-14,17-18H2,1-2H3,(H,30,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYUCXIJDKHOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150966 | |

| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115109-65-4 | |

| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115109654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The preparation of Fmoc-Pal-Linker involves two efficient five-step synthetic routes, yielding the pure para isomer in overall yields ranging from 52% to 74% . The synthetic process typically involves the coupling of the handle onto various amino group-containing supports, providing a general starting point for the stepwise assembly of peptide chains . The reaction conditions often include the use of trifluoroacetic acid-dichloromethane-dimethyl sulfide (14:5:1) at 25°C for 2 hours for the final cleavage of tert-butyl side-chain protecting groups and the anchoring linkage .

化学反応の分析

Fmoc-Pal-Linker undergoes several types of chemical reactions, including:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively documented.

Substitution: The compound is involved in substitution reactions, particularly in the context of peptide synthesis.

科学的研究の応用

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Pal-linker is primarily used in SPPS, a widely adopted method for synthesizing peptides. The linker enables efficient coupling of amino acids while maintaining stability during the synthesis process. Its compatibility with various coupling reagents enhances the yield and purity of synthesized peptides .

Advantages of this compound in SPPS:

- High coupling efficiency (>99%) with less bulky amino acids.

- Selective cleavage under mild acidic conditions.

- Compatibility with diverse amino acid modifications.

Post-Translational Modifications (PTMs)

The this compound facilitates the introduction of post-translational modifications at the C-terminal end of peptides. This is crucial for developing biologically active peptides that mimic natural proteins or exhibit enhanced stability and activity .

Examples of PTMs Enabled by this compound:

- Formation of C-terminal peptide esters.

- Introduction of N-alkylamides for improved pharmacokinetics.

Therapeutic Peptide Development

Recent advancements in peptide drug discovery have leveraged the this compound's properties to create therapeutic peptides with enhanced efficacy. For instance, it has been utilized in developing all-hydrocarbon stapled peptides, which demonstrate increased stability and cell permeability .

Case Study:

- ALRN-6954: An all-hydrocarbon stapled α-helical peptide designed to inhibit p53-MDM2 interactions, showcasing the potential of this compound in cancer therapy .

Comparative Analysis of Linkers

To better understand the advantages of this compound, a comparison with other commonly used linkers in SPPS is presented below:

| Linker | Acid Lability | Coupling Efficiency | Post-Translational Modifications |

|---|---|---|---|

| This compound | Moderate | High (>99%) | Yes |

| 2-Cl-Trityl | High | Moderate | Limited |

| Rink | Low | High | Yes |

| Sieber | Moderate | High | Yes |

作用機序

The mechanism of action of Fmoc-Pal-Linker involves its role as a handle in solid-phase peptide synthesis. The compound’s acid-labile properties allow for the efficient cleavage of the peptide chain from the solid support under mild conditions. This process involves the use of specific reagents and conditions to ensure the stability of sensitive side-chain functionalities and the overall integrity of the peptide .

類似化合物との比較

Structural and Functional Differences

The table below highlights critical distinctions between Fmoc-Pal-Linker and other widely used linkers:

Performance and Stability

- Acid Sensitivity : this compound and Fmoc-Rink Amide both rely on acid cleavage but differ in post-cleavage products. PAL yields a C-terminal amide, while Rink generates a free carboxylic acid .

- ADC-Specific Linkers : Unlike Fmoc-Val-Cit-PAB (protease-cleavable), this compound lacks enzymatic cleavage sites, making it unsuitable for ADCs requiring intracellular drug release .

- Orthogonality: PAL linkers are compatible with Fmoc/t-Bu SPPS strategies, whereas ADC linkers like Fmoc-Val-Ala-PAB-PNP require tailored coupling reagents (e.g., p-nitrophenol activators) .

Commercial and Practical Considerations

- Cost : this compound is priced at ¥396.00/5g , comparable to Fmoc-Rink Amide (market average ~¥400/5g). ADC linkers (e.g., Fmoc-Val-Cit-PAB) are significantly costlier (≥¥1,000/mg) due to complex synthesis .

- Versatility : this compound is preferred for standard SPPS, while PEG linkers dominate polymer-drug conjugate research for their tunable pharmacokinetics .

Research Findings and Trends

- SPPS Optimization : Studies show PAL linkers achieve >95% coupling efficiency in automated protocols, outperforming bulkier alternatives .

- ADC Development : Citrulline-based linkers (e.g., Fmoc-Val-Cit-PAB) demonstrate superior tumor-specific cleavage over valine-alanine variants .

- Emerging Technologies: Customizable linkers (e.g., PEG hybrids) are gaining traction for multifunctional drug delivery systems .

生物活性

The Fmoc-Pal-Linker is a significant component in the field of solid-phase peptide synthesis (SPPS), particularly due to its role in facilitating the synthesis of peptides and proteins. This linker is characterized by its ability to enhance the stability and yield of synthesized compounds, making it a valuable tool in various biological applications. This article explores the biological activity associated with this compound, focusing on its mechanisms, applications, and relevant case studies.

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is commonly used in peptide synthesis due to its mild deprotection conditions, allowing for the preservation of sensitive functional groups during synthesis. The Pal (palmitic acid) moiety enhances lipophilicity, which can influence the biological activity of the resulting peptides. The combination of these two components in the this compound facilitates:

- Improved solubility : The palmitic acid component increases the hydrophobic character, aiding in membrane permeability.

- Targeted delivery : Peptides synthesized with this linker can be designed for specific interactions with cellular membranes or receptors.

Biological Applications

The this compound has been utilized in various biological contexts, including:

- Antimicrobial peptides : Research has shown that peptides synthesized using this linker exhibit significant antimicrobial activity, making them potential candidates for new antibiotic therapies.

- Cancer therapy : Peptides modified with Fmoc-Pal-Linkers have been investigated for their ability to target cancer cells selectively, enhancing therapeutic efficacy while minimizing side effects.

Table 1: Characteristics of this compound

| Property | Description |

|---|---|

| Protecting Group | Fmoc |

| Lipophilicity | Enhanced by Palmitic Acid |

| Stability | High under various conditions |

| Deprotection Conditions | Mild (e.g., piperidine) |

Table 2: Biological Activity of Peptides Synthesized with this compound

| Peptide Name | Activity Type | Target Organism/Cell Type | Reference |

|---|---|---|---|

| Cyh-7 | Antimicrobial | Various bacteria | |

| Modified GLP-1 | Metabolic regulation | Human cell lines | |

| TGF-β1 Antagonist | Cancer treatment | Tumor cells |

Case Studies

- Antimicrobial Activity : A study synthesized a series of peptides using this compound and evaluated their antimicrobial properties against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications led to a significant reduction in bacterial growth, demonstrating the potential for developing new antimicrobial agents .

- Cancer Therapeutics : In a separate investigation, peptides designed with the this compound were tested for their ability to inhibit tumor growth in vitro. The modified GLP-1 analogs showed enhanced binding affinity to cancer cell receptors, leading to increased apoptosis in treated cells compared to controls .

- Pharmacoproteomics Applications : Recent advancements in pharmacoproteomics have highlighted the utility of peptides synthesized with Fmoc-Pal-Linkers in drug discovery. These peptides were used to identify biomarkers associated with drug response in cancer patients, providing insights into personalized medicine approaches .

Q & A

Q. What is the recommended protocol for synthesizing Fmoc-Pal-Linker in solid-phase peptide synthesis (SPPS)?

this compound is typically incorporated into SPPS using standard Fmoc-chemistry protocols. After resin swelling in DMF, the linker is coupled using activation reagents like HBTU/HOBt or DIC/Oxyma in a 3- to 5-fold molar excess. The coupling efficiency should be monitored via Kaiser or chloranil tests . Post-coupling, Fmoc deprotection is achieved with 20% piperidine in DMF. Ensure proper washing (DMF, DCM) between steps to minimize side reactions .

Q. How can this compound be characterized to confirm structural integrity?

Characterization involves:

- NMR spectroscopy : Key peaks include aromatic protons (δ 7.3–7.8 ppm for Fmoc groups) and methoxy groups (δ 3.7–3.9 ppm) .

- HPLC-MS : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to assess purity. Expected molecular weight: 505.5 g/mol (C29H31NO7) .

- Elemental analysis : Verify C, H, N composition within ±0.4% of theoretical values .

Q. What are the primary applications of this compound in peptide research?

The linker enables site-specific modification of peptides, such as:

- Introducing non-natural amino acids or fluorophores via orthogonal protection strategies.

- Facilitating "on-resin" cyclization or bioconjugation. Its dimethoxyphenoxy group enhances steric accessibility for downstream functionalization .

Advanced Research Questions

Q. How can researchers optimize this compound coupling efficiency in sterically hindered environments?

Steric hindrance may reduce coupling yields. Mitigation strategies include:

Q. What experimental approaches resolve contradictions in this compound stability data under acidic conditions?

Conflicting reports on acid stability (e.g., during TFA cleavage) require:

- Comparative kinetic studies : Monitor linker degradation via HPLC at varying TFA concentrations (e.g., 50% vs. 95%) and temperatures.

- Protection strategies : Introduce acid-labile groups (e.g., tert-butyl) to shield the linker during cleavage.

- Post-cleavage analysis : Use LC-MS to identify byproducts like dimethoxyphenoxyvaleric acid fragments .

Q. How does this compound perform in non-standard peptide synthesis methodologies, such as flow chemistry or photolithography?

In flow chemistry , the linker’s solubility in DMF/DCM enables continuous synthesis with residence times <5 minutes per coupling cycle. For photolithography , its UV-transparent aromatic moieties allow selective deprotection via masked light patterns. Validate compatibility via:

- Real-time FTIR monitoring of Fmoc deprotection.

- X-ray photoelectron spectroscopy (XPS) to confirm surface-bound peptide integrity .

Methodological Considerations

Q. What are the critical steps for validating this compound purity in multi-step syntheses?

Implement a tiered validation protocol:

- In-process controls : Monitor each synthesis step with TLC (Rf values: 0.3–0.5 in EtOAc/hexane).

- Batch comparison : Compare NMR spectra across synthesis batches to detect impurities (e.g., hydrolyzed Fmoc groups).

- Orthogonal techniques : Cross-validate HPLC purity (>95%) with quantitative NMR (qNMR) .

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

Solubility variations (e.g., in DCM vs. THF) arise from crystallinity differences. Standardize protocols by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。